molecular formula C17H12ClN5O B11190109 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11190109
M. Wt: 337.8 g/mol
InChI Key: SXVDOCQVLYLHHI-UHFFFAOYSA-N
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Description

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzofuran moiety, a chlorophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorophenylboronic acid.

    Formation of Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzofuran moiety, a chlorophenyl group, and a triazine ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H12ClN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23)

InChI Key

SXVDOCQVLYLHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N

Origin of Product

United States

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